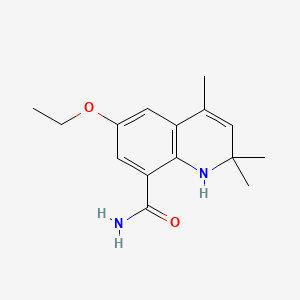
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide is a chemical compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the rubber industry, to prevent oxidative degradation of materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide typically involves the reaction of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline with carboxylic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through various techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form dihydroquinoline derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have applications in different fields such as pharmaceuticals and materials science .
Scientific Research Applications
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in preventing oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide involves its ability to scavenge free radicals and prevent oxidative damage. The compound interacts with free radicals, neutralizing them and preventing them from causing cellular damage. This antioxidant activity is primarily due to the presence of the ethoxy and dihydroquinoline groups, which are known to be effective in stabilizing free radicals .
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: A closely related compound with similar antioxidant properties.
6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline: Another similar compound with antioxidant activity but different functional groups.
1-Benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline: A compound with similar structural features but different applications.
Uniqueness
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide is unique due to its specific combination of functional groups, which confer both antioxidant properties and potential for various chemical modifications. This makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C15H20N2O2 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
6-ethoxy-2,2,4-trimethyl-1H-quinoline-8-carboxamide |
InChI |
InChI=1S/C15H20N2O2/c1-5-19-10-6-11-9(2)8-15(3,4)17-13(11)12(7-10)14(16)18/h6-8,17H,5H2,1-4H3,(H2,16,18) |
InChI Key |
AKRXWPHKYMXXSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C(=C1)C(=O)N)NC(C=C2C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




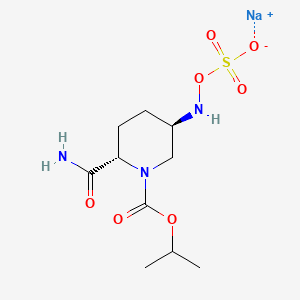
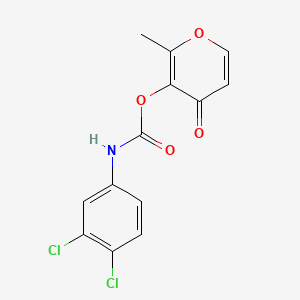
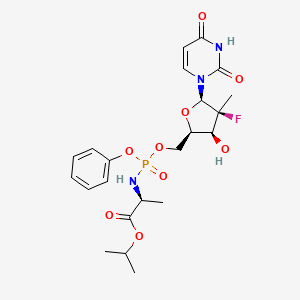

![(2E)-4-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14886013.png)

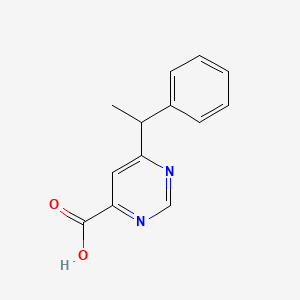
![7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride](/img/structure/B14886042.png)
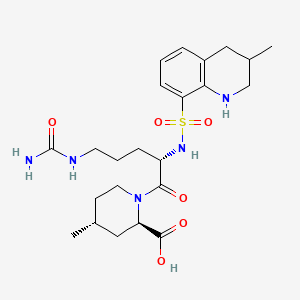

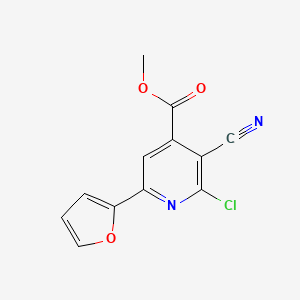
![N-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methyl}benzamide](/img/structure/B14886056.png)
